1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide
Description
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide is a halogenated norbornene derivative characterized by a bicyclo[2.2.1]heptene core substituted with six chlorine atoms and two carboxamide groups at positions 2 and 2. These compounds are synthesized via Diels-Alder reactions involving hexachlorocyclopentadiene and maleic anhydride or analogous reagents, followed by functional group modifications (e.g., conversion to amides) .
Key properties of norbornene derivatives include high thermal stability and resistance to degradation, attributed to their rigid bicyclic framework and halogen content. These traits make them valuable in flame retardants, polymer additives, and pesticide intermediates . Regulatory information for related compounds, such as HET acid, highlights their classification as hazardous substances under UN2928 and EC204-078-9, with strict handling protocols .
Properties
CAS No. |
74039-14-8 |
|---|---|
Molecular Formula |
C9H6Cl6N2O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C9H6Cl6N2O2/c10-5-1-2-6(11,9(5,14)15)8(13,4(17)19)7(5,12)3(16)18/h1-2H,(H2,16,18)(H2,17,19) |
InChI Key |
NUWGHXFZRLXKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C(C(C1(C2(Cl)Cl)Cl)(C(=O)N)Cl)(C(=O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide typically involves the chlorination of norbornene derivatives followed by amide formation. One common synthetic route includes the reaction of hexachloronorbornene with ammonia or amines under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological or chemical context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Norbornene Derivatives
Functional Group Impact
- Carboxylic Acid vs.
- Sulfite vs. Halogenated Phenyl Groups : Endosulfan’s cyclic sulfite group confers pesticidal activity by disrupting insect neurotransmission , while Dechlorane 604’s tetrachlorophenyl substituent enhances flame-retardant efficacy through synergistic halogen-aromatic interactions .
Environmental and Regulatory Profiles
- Endosulfan : Banned in many countries due to neurotoxicity and persistence .
- Dechlorane Relatives : Classified as persistent organic pollutants (POPs) under the Stockholm Convention but still used in specialized industrial applications .
- Mercury Derivatives : Heavily restricted due to mercury toxicity, as seen in N-ethylmercuri derivatives .
Thermal and Chemical Stability
- HET Acid : Decomposes at ~300°C, forming stable chlorinated byproducts .
- Dechlorane 604 : Exhibits higher thermal stability (>400°C), making it suitable for high-temperature polymers .
- Endosulfan : Degrades into endosulfan sulfate, a persistent metabolite with comparable toxicity .
Research Findings and Data
Table 2: Physicochemical Properties
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